Cas no 2229002-93-9 (2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine)
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine
- 2229002-93-9
- EN300-1935610
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- Inchi: 1S/C9H11BrFNO/c1-13-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9H,5,12H2,1H3
- InChI Key: LKMWACHXBUSOGC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C(CN)F)OC
Computed Properties
- Exact Mass: 247.00080g/mol
- Monoisotopic Mass: 247.00080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 35.2Ų
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935610-0.05g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1935610-0.1g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1935610-0.25g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1935610-0.5g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1935610-1.0g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1935610-2.5g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1935610-5.0g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1935610-10.0g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1935610-1g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1935610-5g |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine |
2229002-93-9 | 5g |
$3396.0 | 2023-09-17 |
2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-(2-bromo-5-methoxyphenyl)-2-fluoroethan-1-amine
Introduction to 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine (CAS No. 2229002-93-9)
2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine, also known by its CAS number 2229002-93-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo-substituted phenyl ring, a methoxy group, and a fluoro-substituted ethylamine moiety. These structural features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs for neurological and psychiatric disorders.
The chemical formula of 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is C10H11BrFNO, and it has a molecular weight of approximately 253.1 g/mol. The compound is typically synthesized through a multi-step process involving the bromination of a substituted phenyl ring, followed by the introduction of the fluoroethylamine group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
In terms of its physical properties, 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is a white to off-white solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various biological assays and drug formulation studies.
The pharmacological profile of 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine has been the subject of several recent studies. Research has shown that this compound possesses potent activity against certain neurotransmitter receptors, particularly serotonin (5-HT) receptors. Specifically, it has been found to act as a selective serotonin reuptake inhibitor (SSRI), which makes it a promising candidate for the treatment of depression and anxiety disorders. Additionally, preliminary studies have indicated that it may also have potential as an antagonist at dopamine receptors, suggesting its utility in treating conditions such as schizophrenia.
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific protein targets in the central nervous system (CNS). The bromo-substituted phenyl ring and the methoxy group are believed to play key roles in modulating receptor binding affinity and selectivity. The fluoro-substituted ethylamine moiety, on the other hand, contributes to the compound's metabolic stability and bioavailability, which are critical factors for its therapeutic efficacy.
Clinical trials involving 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine are currently underway to evaluate its safety and efficacy in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects reported. These findings have paved the way for further clinical investigations, including phase II and III trials, which will provide more comprehensive data on its therapeutic potential.
In addition to its potential as a therapeutic agent, 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine has also been explored for its use as a research tool in neuropharmacology. Its ability to selectively modulate serotonin and dopamine receptors makes it a valuable probe for studying the underlying mechanisms of various neurological disorders. Researchers are using this compound to gain insights into receptor function and signaling pathways, which could lead to the discovery of new drug targets.
The environmental impact of 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is another important consideration. While there is limited data available on its environmental fate and toxicity, efforts are being made to ensure that its production and use are conducted in an environmentally responsible manner. This includes implementing green chemistry principles in synthesis processes and conducting thorough environmental risk assessments.
In conclusion, 2-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine (CAS No. 2229002-93-9) is a promising compound with significant potential in both research and therapeutic applications. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation in the fields of medicinal chemistry and pharmaceutical development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new treatments for neurological and psychiatric disorders.
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